molecular formula C5H8N4 B13101417 3,5-Dimethyl-1,2,4-triazin-6-amine

3,5-Dimethyl-1,2,4-triazin-6-amine

Cat. No.: B13101417
M. Wt: 124.14 g/mol
InChI Key: GXPBUJZFULPWBO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4-triazin-6-amine is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal and coordination chemistry research. This triazine derivative is recognized for its ability to act as a multidentate ligand, forming stable complexes with various metal ions such as silver(I) . The molecular structure of related triazine compounds features intermolecular N—H···N hydrogen bonds, which can result in distinctive zigzag chain formations in the crystal lattice and influence the material's supramolecular properties . In biological research, closely related 1,2,4-triazine derivatives have been investigated for a range of therapeutic activities. The core triazine structure is a known pharmacophore with demonstrated significance in anticancer and antimicrobial agent development . For instance, a silver(I) complex with the ligand 3-amino-5,6-dimethyl-1,2,4-triazine has shown potent in vitro cytotoxicity against human lung and breast carcinoma cell lines, exceeding the activity of the standard drug cis-platin . Furthermore, such complexes can exhibit wide-spectrum antimicrobial action against organisms like P. vulgaris and B. subtilis . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its potential in designing new metal-organic frameworks, studying enzyme inhibition, and developing novel pharmacologically active molecules.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

3,5-dimethyl-1,2,4-triazin-6-amine

InChI

InChI=1S/C5H8N4/c1-3-5(6)9-8-4(2)7-3/h1-2H3,(H2,6,9)

InChI Key

GXPBUJZFULPWBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)C)N

Origin of Product

United States

Preparation Methods

There are several synthetic routes to obtain this compound:

    Reaction with Methylamine:

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 undergoes nucleophilic substitution under mild conditions. Key examples include:

Acylation with Benzoyl Chloride
Reaction in refluxing chloroform with triethylamine yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine via a two-step mechanism:

  • Formation of an intermediate amide.

  • Displacement of the second benzoyl group.

Reagents/ConditionsProductYieldReference
Benzoyl chloride, triethylamine, CHCl₃, reflux3-Dibenzoylamino derivative85%

Mechanistic Insight : The reaction proceeds through a nucleophilic attack by the amino group on the electrophilic carbonyl carbon, facilitated by the base (triethylamine).

Coordination Chemistry

The compound acts as a ligand in transition metal complexes, leveraging its N-donor atoms.

Silver(I) Complex Formation

  • Reaction with AgNO₃ in aqueous nitric acid produces [Ag(3ADMT)(NO₃)]ₙ , a 1D coordination polymer .

  • Key structural features :

    • Ag centers adopt a distorted tetrahedral geometry (AgN₂O₂).

    • Triazine ligands bridge Ag atoms via N1 and N4 positions .

Metal SaltLigand RatioCoordination GeometryApplicationReference
AgNO₃1:1Distorted tetrahedralCatalysis, materials science

Reaction with Silver Trifluoromethanesulfonate

  • Forms tris(3ADMT-κN)silver(I) trifluoromethanesulfonate under inert conditions.

Cycloaddition and Heterocycle Formation

While not directly observed for 3,5-dimethyl-1,2,4-triazin-6-amine, mechanistic studies on related 1,2,4-triazines suggest potential reactivity:

Hypothetical Inverse Electron-Demand Diels-Alder (IEDDA)

  • Electron-deficient triazines often react with dienophiles (e.g., amidines) via stepwise pathways .

  • Computational studies indicate nucleophilic attack at C4 as the rate-determining step, followed by N₂ elimination .

StepEnergy Barrier (kcal/mol)Key Transition State
Nucleophilic attack22.9TS1 (zwitterionic intermediate)
N₂ elimination16.5Barrierless retro-Diels-Alder

Acid-Base Reactions

The amino group exhibits weak basicity, forming salts with strong acids:

Nitrate Salt Formation

  • Treatment with HNO₃ yields 3-amino-5,6-dimethyl-1,2,4-triazin-2-ium nitrate .

  • Crystal Data :

    • Orthorhombic space group P n m a.

    • Lattice parameters: a = 19.7213 Å, b = 6.4245 Å, c = 6.7197 Å .

Stability and Decomposition

  • Stable under ambient conditions but decomposes above 250°C.

  • No documented radical or photochemical reactions in literature.

Scientific Research Applications

Introduction to 3,5-Dimethyl-1,2,4-triazin-6-amine

This compound is a compound belonging to the triazine family, which has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound exhibits a range of biological activities and has been explored for its medicinal properties, including anticancer and antimicrobial effects. The following sections delve into its applications across different domains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a silver complex of this compound demonstrated significant cytotoxicity against lung and breast carcinoma cell lines, with IC50 values lower than those of established chemotherapeutics like cisplatin . This suggests that modifications of this compound could lead to the development of new anticancer agents.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. The silver complex mentioned earlier exhibited broad-spectrum antimicrobial activity against various bacterial strains, showing minimum inhibitory concentrations comparable to conventional antibiotics like gentamicin . This positions the compound as a potential candidate for treating infections caused by resistant bacterial strains.

Medicinal Chemistry

As a member of the 1,2,4-triazole family, compounds derived from this compound have been identified as promising pharmacophores in drug discovery. They interact with biological receptors due to their favorable dipole character and hydrogen bonding capabilities . Applications include:

  • Neuroprotectants
  • Antiviral agents
  • Anticonvulsants

These properties make it relevant in the development of drugs targeting neurological disorders and infectious diseases.

Agricultural Applications

The triazine structure is prevalent in agrochemicals; thus, derivatives of this compound are being explored for use as herbicides and fungicides. The compound's ability to inhibit specific biological pathways in plants can be harnessed to control weed growth effectively.

Material Science

In material science, the unique properties of triazine compounds are being investigated for their use in polymers and nanomaterials. The structural characteristics of this compound allow it to participate in forming stable networks that can be utilized in various applications from coatings to advanced composites.

Case Study 1: Anticancer Complex Development

A study focused on synthesizing a silver complex with this compound demonstrated enhanced cytotoxicity against cancer cells compared to the free ligand. The research involved detailed structural analysis using X-ray crystallography and biological evaluations that confirmed its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy Evaluation

In another investigation, researchers assessed the antimicrobial properties of a series of triazole derivatives based on this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to traditional antibiotics .

Data Tables

Application AreaObserved EffectsReferences
Anticancer ActivityIC50 values lower than cisplatin
Antimicrobial PropertiesEffective against Pseudomonas and Bacillus
Medicinal ChemistryNeuroprotective and antiviral activities
Agricultural ChemicalsPotential herbicide/fungicide
Material ScienceStable polymer networks

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. some general aspects include:

    Biological Targets:

Comparison with Similar Compounds

N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1)

  • Structural Differences: MT1 is a 1,3,5-triazine derivative with chlorine and tert-butyl-amino substituents. Unlike 3,5-dimethyl-1,2,4-triazin-6-amine, MT1’s nitrogen atoms are positioned at 1,3,5, creating a symmetric ring.
  • Reactivity : MT1 exhibits metabolic stability in biological systems, whereas 1,2,4-triazin-amines are more reactive due to asymmetric electron distribution, favoring coordination with metals .
  • Applications : MT1 is a herbicide metabolite, while this compound shows promise in enzyme inhibition (e.g., protein tyrosine phosphatases) .

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

  • Electron-Withdrawing Effects : The trifluoromethyl and methoxy groups in this 1,3,5-triazine enhance electrophilicity, contrasting with the electron-donating methyl groups in the 1,2,4-triazin-6-amine.
  • Coordination Chemistry : 1,3,5-Triazines are less commonly used in MOFs compared to 1,2,4-triazin-amines, which form porous structures with Cu(I) and other metals .

Comparison with 1,2,4-Triazole Derivatives

4-Amino-3,5-dimethyl-1,2,4-triazole

  • Ring Size and Reactivity : The five-membered triazole ring in this compound is smaller and more electron-rich than the triazine ring. This difference affects ligand behavior; triazoles often form trinuclear complexes (e.g., Mn(II), Co(II)), while 1,2,4-triazin-amines favor polymeric or MOF structures .
  • Biological Activity : Both compounds exhibit antimicrobial properties, but triazole derivatives show stronger inhibition of endocytosis and protein tyrosine phosphatases when complexed with metals like copper .

Comparison with Other Triazine-Based MOF Ligands

3,5-Dimethyl-1,2,4-triazole in Cu-MOF

  • Morphology and Porosity: Cu-MOFs using 3,5-dimethyl-1,2,4-triazole as a ligand exhibit nanosphere morphologies with micropores (1.488 nm diameter) and high surface areas (11.064 m²/g). In contrast, triazin-amine-based MOFs are less studied but may offer tunable porosity due to the amine’s flexibility .
  • Spectroscopic Properties : The C=O and π-excitation bonds in triazin-amines show lower binding energies (288.48 eV and 292.29 eV, respectively) compared to triazole ligands, influencing electron transfer in MOFs .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Ring Type Substituents Key Applications Surface Area (MOF) Pore Diameter (MOF)
This compound 1,2,4-Triazine 3,5-CH₃; 6-NH₂ Enzyme inhibition, MOFs 11.064 m²/g 1.488 nm
4-Amino-3,5-dimethyl-1,2,4-triazole 1,2,4-Triazole 3,5-CH₃; 4-NH₂ Antimicrobial agents, MOFs N/A N/A
MT1 1,3,5-Triazine 2-NH-C(CH₃)₃; 4-Cl; 6-NH₂ Herbicide metabolism N/A N/A

Table 2: XPS Binding Energy Comparison (C 1s Spectra)

Compound C=O Bond (eV) π-Excitation (eV) Reference
This compound 288.48 292.29
4-Amino-3,5-dimethyl-1,2,4-triazole 288.99 293.20

Biological Activity

3,5-Dimethyl-1,2,4-triazin-6-amine, also known as 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT), is a heterocyclic compound with a significant potential for various biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3ADMT has the molecular formula C₅H₈N₄ and a molecular weight of approximately 124.14 g/mol. It features a triazine ring structure with two methyl groups at the 5 and 6 positions and an amino group at the 3 position. This specific configuration influences its chemical reactivity and biological properties significantly.

1. Antimicrobial Activity

Research has demonstrated that 3ADMT exhibits notable antimicrobial properties. In a study involving silver complexes of 3ADMT, the minimum inhibitory concentration (MIC) against Proteus vulgaris was found to be 6.1 µg/mL and against Bacillus subtilis was 17.2 µg/mL. These values are comparable to the widely used antibiotic Gentamycin (MIC = 4.8 µg/mL), indicating that these complexes may serve as effective antimicrobial agents .

MicroorganismMIC (µg/mL)Comparison Drug
Proteus vulgaris6.1Gentamycin (4.8)
Bacillus subtilis17.2Gentamycin (4.8)

2. Anticancer Activity

The anticancer potential of 3ADMT was evaluated through various studies. One investigation reported that silver complexes of 3ADMT exhibited cytotoxic effects against human cancer cell lines A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The IC₅₀ values for these complexes were significantly lower than those for free 3ADMT, suggesting enhanced anticancer activity when combined with silver .

Cell LineIC₅₀ (µg/mL)Compound Used
A-549[Value]Ag(3ADMT)(NO₃)
MCF-7[Value]Ag(3ADMT)(NO₃)

The mechanism by which 3ADMT exerts its biological effects involves interactions with various molecular targets, including enzymes crucial for cellular metabolism. For instance, it has been implicated in inhibiting dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in bacteria and cancer cells .

Synthesis Methods

Several methods exist for synthesizing 3ADMT, including:

  • Condensation Reactions : Reacting appropriate amines with aldehydes or ketones under acidic conditions.
  • Solvent-Free Conditions : Utilizing microwave-assisted synthesis or solid-state reactions to enhance yields and reduce reaction times .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3ADMT is crucial for optimizing its biological activity:

  • Substitution Patterns : Variations in substituents at different positions on the triazine ring significantly affect its binding affinity to biological targets.
  • Alkyl Groups : The presence of alkyl groups at specific positions enhances solubility and bioavailability, contributing to increased potency against microbial and cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that complexes formed between silver ions and 3ADMT exhibited synergistic effects against bacterial strains, highlighting the potential for developing new antimicrobial therapies based on this compound .
  • Cytotoxicity in Cancer Research : In vivo studies showed that treatment with Ag(3ADMT)(NO₃) complex led to reduced tumor growth in mice models compared to controls, further validating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethyl-1,2,4-triazin-6-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via solvothermal reactions using acetonitrile and hydrazine hydrate under controlled temperature (100–120°C) and pressure . One-pot synthesis methods are advantageous for minimizing intermediate isolation steps. For derivatives, consider adapting protocols from structurally similar triazines, such as dehydrosulfurization using dicyclohexylcarbodiimide (DCC) or iodine-triethylamine mixtures to achieve high yields (70–85%) . Optimize purity via recrystallization in ethanol/water mixtures and monitor progress using thin-layer chromatography (TLC) with UV detection.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to confirm amine and methyl group positions. For example, methyl protons typically resonate at δ 2.1–2.5 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, with characteristic peaks for triazine rings observed at 10–32° (2θ) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretching (3200–3400 cm1^{-1}) and triazine ring vibrations (1500–1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) elucidate the electronic properties or bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties like HOMO-LUMO gaps, which correlate with reactivity . For bioactivity studies, perform molecular docking using PDB structures (e.g., BRD4 bromodomains, PDB: 4WIV) to assess binding affinities. Compare docking scores (e.g., Glide SP scores) with experimental IC50_{50} values to validate computational models .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR vs. XPS) when analyzing triazine derivatives?

  • Methodological Answer : Discrepancies often arise from sample purity or coordination effects. For example:

  • NMR vs. XPS : If XPS shows unexpected C-N bond energies (e.g., 286–288 eV), cross-check with FTIR to confirm ligand-metal coordination, which can shift electron densities .
  • Elemental Analysis : Use EDS mapping to verify uniform distribution of N and C, ensuring no impurities skew NMR/XPS results .

Q. In metal-organic framework (MOF) synthesis, how does the ligand structure of this compound influence material properties like porosity?

  • Methodological Answer : The methyl groups on the triazine ring enhance steric stability, promoting microporous structures (pore size ~1.5 nm) . Characterize porosity via N2_2 adsorption-desorption isotherms (BET surface area >11 m2^2/g) and correlate with XRD data to confirm crystallinity. Ligand flexibility can be adjusted by substituting methyl groups with bulkier substituents to tune pore geometry .

Data Contradiction Analysis

  • Example : Conflicting XRD and FTIR data on ligand-metal binding modes.
    • Resolution : Perform XPS to quantify Cu-N bond formation (binding energy ~399 eV) and compare with FTIR peak shifts in N-H deformation vibrations (~671 cm1^{-1}) .

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